5-Fluoro-2-hydrazinyl-3-methylpyridine
Description
5-Fluoro-2-hydrazinyl-3-methylpyridine is a fluorinated pyridine derivative featuring a hydrazinyl group at position 2 and a methyl group at position 2. It is synthesized via a reaction between this compound and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol (EtOH) under reflux (80°C, 12 hours), using triethylamine (TEA) as a base. Purification by silica gel column chromatography yields the product with an 81.8% efficiency, as confirmed by LCMS (ESI) m/z M+1: 317.9 .
Properties
CAS No. |
1314960-42-3 |
|---|---|
Molecular Formula |
C6H8FN3 |
Molecular Weight |
141.15 g/mol |
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8FN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
HMTJVMXJVSCPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
5-Fluoro-2-hydrazinylpyridine Dihydrochloride
2-Amino-5-fluoro-6-methylpyridine
- Structure: Amino group at position 2, methyl at position 4.
- Key Differences: The amino group is less reactive than hydrazinyl, limiting its utility in condensation reactions. Similarity score: 0.77 (CAS data) .
5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one
- Structure: Hydrazinylidene group fused to an indolinone core.
- Synthesis : Prepared by reacting phenylhydrazine with isatin derivatives .
- Key Differences: The indolinone scaffold confers anti-HIV and antimicrobial activities, unlike the simpler pyridine backbone of the target compound . Intramolecular hydrogen bonds (N–H⋯O) stabilize its crystal structure .
Comparison with Fluorinated Pyrimidine Derivatives
While 5-fluoro-2-hydrazinyl-3-methylpyridine is a pyridine, fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine (FUDR) and its derivatives are structurally distinct but share fluorine’s electron-withdrawing effects:
- Biological Activity: FUDR inhibits thymidylate synthase, crucial in DNA synthesis, whereas the target compound’s biological role is underexplored . Lipophilic prodrugs of FUDR (e.g., 3',5'-dioctanoyl-FUDR) show selective anticancer effects in hepatic tumors .
- Pharmacokinetics :
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s high yield (81.8%) contrasts with the multi-step synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, which requires boronic acid coupling .
- Reactivity: The hydrazinyl group enables condensation reactions (e.g., with ketones or aldehydes), a feature absent in amino- or methoxy-substituted analogs .
- Biological Potential: While fluoropyrimidines like FUDR are well-established in oncology, the target compound’s hydrazinyl group may position it as a precursor for anticancer or antimicrobial agents, pending further study .
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